![molecular formula C15H19N3O3S B3020796 2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1040657-12-2](/img/structure/B3020796.png)
2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound "2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical applications. Benzenesulfonamides have been extensively studied due to their potential as inhibitors for different enzymes and their role in medicinal chemistry. The compound is likely to possess interesting chemical and biological properties due to the presence of the trimethyl group and the 6-oxopyridazinyl moiety.
Synthesis Analysis
While the specific synthesis of "2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship studies and biochemical characterization . Another synthesis approach for benzenesulfonamide derivatives is the reaction of 2-(trimethylsilyl)ethyl benzenesulfenate with halides in the presence of tetrabutylammonium fluoride to afford phenyl sulfoxides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions forming a three-dimensional network . Similarly, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide showed significant conformational differences influenced by the substituents on the sulfonamide group . These structural insights are important for understanding the activity of "2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide".
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions depending on their substituents. The reactivity of the sulfonamide group can be altered by the presence of different functional groups, as seen in the synthesis of sulfoxides from benzenesulfenate . The compound may also exhibit unique reactivity patterns due to the presence of the 6-oxopyridazinyl group, which could influence its electrophilic and nucleophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can affect the compound's solubility, melting point, and stability . The presence of the trimethyl group in "2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" could similarly influence its physical properties, such as solubility in organic solvents or water, which is important for its potential applications in biological systems.
properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-12(2)15(13(3)10-11)22(20,21)17-7-8-18-14(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDXUDWKLXWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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